2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
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Overview
Description
This compound is a fascinating fusion of heterocyclic rings, combining an indole core with a tetrahydrofuran moiety. Let’s break it down:
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Indole: : The indole ring system is a common motif found in various natural products, pharmaceuticals, and functional materials. It consists of a benzene ring fused to a pyrrole ring, resulting in a five-membered ring with a nitrogen atom. Indoles exhibit diverse biological activities.
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Tetrahydrofuran (THF): : THF is a saturated cyclic ether with a five-membered ring containing four carbon atoms and one oxygen atom. It’s widely used as a solvent and reagent in organic synthesis.
Preparation Methods
Synthesis Routes:
The synthesis of this compound involves several steps. One possible route includes the following:
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Construction of the Indole Core
- Start with a suitable indole precursor (e.g., 2-aminobenzaldehyde).
- Introduce the tetrahydrofuran ring by reacting the indole precursor with a tetrahydrofuran derivative (e.g., tetrahydrofuran-2-carbaldehyde) under appropriate conditions.
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Cyano Group Addition
- Introduce the cyano group (CN) at a suitable position (e.g., C3 or C7) using a cyanation reaction.
Industrial Production:
The industrial-scale synthesis typically involves optimized conditions to achieve high yields and purity. Detailed industrial methods may be proprietary.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: Substitution reactions can occur at the indole nitrogen or other positions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential antiviral, anticancer, or anti-inflammatory properties.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways.
Properties
Molecular Formula |
C14H19N3O |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydroindole-3-carbonitrile |
InChI |
InChI=1S/C14H19N3O/c15-8-12-11-5-1-2-6-13(11)17(14(12)16)9-10-4-3-7-18-10/h10H,1-7,9,16H2 |
InChI Key |
ICQSDLCEVRMBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N2CC3CCCO3)N)C#N |
Origin of Product |
United States |
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